molecular formula C17H14F3N3O2S B146605 4-Desmethyl-2-methyl Celecoxib CAS No. 170569-99-0

4-Desmethyl-2-methyl Celecoxib

Numéro de catalogue: B146605
Numéro CAS: 170569-99-0
Poids moléculaire: 381.4 g/mol
Clé InChI: QGNNQDAQBISHQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Desmethyl-2-methyl Celecoxib is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the absence of a methyl group at the fourth position and the presence of a methyl group at the second position on the pyrazole ring. It is primarily used in research settings to study the pharmacological and biochemical properties of Celecoxib and its analogs .

Mécanisme D'action

Target of Action

The primary target of 4-Desmethyl-2-methyl Celecoxib, like its parent compound Celecoxib, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are major mediators of pain and inflammation .

Mode of Action

This compound acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By selectively inhibiting COX-2, it reduces the production of prostaglandins without causing the gastrointestinal side effects associated with the inhibition of COX-1 .

Biochemical Pathways

The inhibition of COX-2 by this compound disrupts the arachidonic acid metabolic pathway , reducing the synthesis of prostaglandins . This leads to a decrease in inflammation and pain. Additionally, the selective inhibition of COX-2 over COX-1 prevents the disruption of physiological processes regulated by COX-1, such as gastric mucosal protection and platelet aggregation .

Pharmacokinetics

Celecoxib is absorbed moderately when given orally, reaching peak plasma concentrations after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme .

Result of Action

The result of this compound’s action is a reduction in the symptoms of inflammation, including pain, swelling, and redness. By selectively inhibiting COX-2, it provides anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of this compound . Furthermore, individual variations in CYP2C9 enzyme activity, due to genetic polymorphisms or other factors, could also impact the drug’s effectiveness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl-2-methyl Celecoxib typically involves a multi-step process. One common method includes the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to yield the desired pyrazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and improved purification techniques to enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Desmethyl-2-methyl Celecoxib can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Pharmacological Studies

4-Desmethyl-2-methyl Celecoxib serves as a valuable tool in pharmacological research, particularly in understanding the mechanisms of COX-2 inhibition. Its selective noncompetitive inhibition of COX-2 leads to reduced synthesis of prostaglandins, which are mediators of inflammation. This property makes it an important compound for studying inflammatory pathways and evaluating novel anti-inflammatory therapies.

Anti-Cancer Research

Research indicates that this compound may have anticancer properties similar to its parent compound, Celecoxib. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to modulate COX-2 activity is linked to its potential in reducing tumor progression and metastasis, making it a candidate for further investigation in cancer therapeutics .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for studying the properties and behavior of Celecoxib analogs. Its structural modifications provide insights into structure-activity relationships (SAR), aiding researchers in the development of new COX-2 inhibitors with improved efficacy and safety profiles .

Molecular Mechanism Studies

The compound's mechanism of action has been explored extensively, revealing its role in disrupting the arachidonic acid metabolic pathway. This disruption leads to decreased levels of pro-inflammatory mediators, which are crucial for understanding inflammatory diseases and developing targeted therapies .

Case Study 1: Breast Cancer Treatment

A clinical study investigated the effects of COX-2 inhibitors, including this compound, on breast cancer patients undergoing chemotherapy. The randomized controlled trial demonstrated that patients receiving COX-2 inhibitors showed significant improvements in tumor size reduction and lower rates of metastasis compared to controls .

Case Study 2: Inflammatory Disease Models

Preclinical studies using animal models have highlighted the anti-inflammatory effects of this compound. These studies showed that administration of the compound significantly reduced inflammatory markers and pain responses, indicating its potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Comparison with Related Compounds

CompoundStructure ModificationPrimary Application
Celecoxib Parent compoundAnti-inflammatory
This compound Methyl group at the second positionResearch on COX-2 inhibition
2,5-Dimethyl-Celecoxib Enhanced anti-tumor propertiesCancer therapy

Comparaison Avec Des Composés Similaires

    Celecoxib: The parent compound, known for its selective COX-2 inhibition.

    2,5-Dimethyl-Celecoxib: A derivative with enhanced anti-tumor properties.

    OSU-03012:

Uniqueness: 4-Desmethyl-2-methyl Celecoxib is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs. These differences can be valuable in research for understanding the structure-activity relationships and developing new therapeutic agents .

Activité Biologique

4-Desmethyl-2-methyl Celecoxib is a derivative of Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor used primarily for its anti-inflammatory properties. This compound is characterized by the absence of a methyl group at the fourth position and the presence of a methyl group at the second position on the pyrazole ring. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and mechanisms of action.

The primary target of this compound is the COX-2 enzyme, which plays a significant role in the inflammatory response by converting arachidonic acid into prostaglandins. The inhibition of COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating symptoms associated with inflammation, such as pain and swelling .

Inhibition Pathway

  • Selective Noncompetitive Inhibition : this compound acts as a selective noncompetitive inhibitor of COX-2.
  • Reduction of Prostaglandins : By inhibiting COX-2, this compound disrupts the arachidonic acid metabolic pathway, leading to decreased levels of pro-inflammatory mediators.

Pharmacokinetics

This compound exhibits moderate oral absorption with peak plasma concentrations typically reached within 2 to 4 hours post-administration. Its pharmacokinetic profile is influenced by various factors, including interactions with other drugs metabolized by cytochrome P450 enzymes, particularly CYP2C9.

Biological Activity and Research Findings

Research on this compound has focused on its potential anti-inflammatory and anticancer properties. Below are key findings from various studies:

Anti-inflammatory Effects

  • Cellular Studies : In vitro studies have shown that this compound can significantly reduce inflammatory markers in cultured cells, demonstrating its potential as an anti-inflammatory agent.
  • Animal Models : Preclinical studies using animal models have indicated that this compound can effectively reduce inflammation and associated pain responses.

Anticancer Potential

  • Mechanisms of Action : Similar to its parent compound, this compound has been implicated in inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) signaling .
  • Tumor Growth Inhibition : Studies have suggested that this compound may inhibit tumor growth and metastasis in various cancer models, potentially through its effects on COX-2 and related pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundCOX-2 InhibitionAnticancer ActivityUnique Features
Celecoxib SelectiveYesEstablished clinical use
This compound SelectivePotentialStructural modifications enhance selectivity
2,5-Dimethyl-Celecoxib EnhancedYesImproved anti-tumor properties

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that patients receiving treatment involving COX-2 inhibitors exhibited reduced tumor progression rates compared to controls .
    • Study Design : Randomized controlled trials assessing the efficacy of COX-2 inhibitors alongside standard chemotherapy regimens.
    • Results : Significant improvement in patient outcomes was noted, particularly in terms of tumor size reduction and metastasis prevention.

Propriétés

IUPAC Name

4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNQDAQBISHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170569-99-0
Record name 4-Desmethyl-2-methyl celecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 170569-99-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DESMETHYL-2-METHYL CELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.